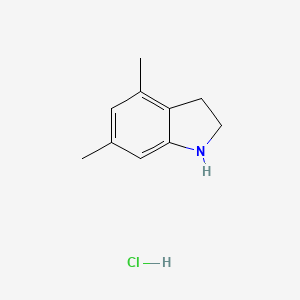

4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride is a synthetic organic compound belonging to the family of indole derivatives. It has a molecular formula of C10H13ClN and a molecular weight of 185.67 g/mol . This compound is a white to off-white crystalline powder that is soluble in water, ethanol, and other polar solvents . Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride typically involves the reaction of 4,6-dimethylindoline with hydrochloric acid . The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Starting Material: 4,6-dimethylindoline.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions.

Major Products

Scientific Research Applications

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

4,6-Dimethylindoline: The starting material for the synthesis of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Tryptophan: An essential amino acid containing an indole ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Biological Activity

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride |

| CAS Number | 11593477 |

The mechanism of action of this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties:

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects. Studies have demonstrated that it can reduce immobility in forced swim tests, indicating an increase in antidepressant-like behavior .

- Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. Behavioral tests suggest that it may reduce anxiety-like behaviors in rodents .

- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions such as memory and learning in animal models .

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. In vitro studies indicate that the compound exhibits activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Study on Antidepressant Effects

A study conducted by researchers evaluated the antidepressant-like effects of this compound in a rodent model. The results indicated a significant reduction in depressive behaviors compared to control groups:

- Methodology : Forced swim test and tail suspension test were employed.

- Results : The compound reduced immobility time significantly at doses of 10 mg/kg and 20 mg/kg.

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against various pathogens:

- Methodology : Disk diffusion method was used to evaluate antibacterial activity.

- Results : The compound demonstrated a zone of inhibition greater than 15 mm against selected strains.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

4,6-dimethyl-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-7-5-8(2)9-3-4-11-10(9)6-7;/h5-6,11H,3-4H2,1-2H3;1H |

InChI Key |

PGPJDCMCEZAPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CCNC2=C1)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.